(E)-N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide
Description
(E)-N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide (CAS: 865659-50-3) is a methanimidamide derivative characterized by a central thiazole ring substituted with a trifluoroacetyl group at position 5 and an N,N-dimethylmethanimidamide moiety at position 2. Its molecular formula is C₈H₈F₃N₃OS, with a molecular weight of 251.23 g/mol . The (E)-configuration denotes the spatial arrangement of substituents around the imine bond, which influences its reactivity and biological interactions.
Properties
IUPAC Name |
N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3OS/c1-14(2)4-13-7-12-3-5(16-7)6(15)8(9,10)11/h3-4H,1-2H3/b13-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNJOKGSZCXXBT-YIXHJXPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-aminothiazole in the presence of trifluoroacetic anhydride. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: N,N-dimethylformamide dimethyl acetal, 2-aminothiazole, trifluoroacetic anhydride.
Reaction Conditions: Low temperature, inert atmosphere (e.g., nitrogen or argon).
Product Isolation: The product is typically isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and thiazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several methanimidamide and thiazole derivatives. Key analogues and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
Electronic and Reactivity Comparisons
- Trifluoroacetyl vs. Aromatic Substituents : The trifluoroacetyl group in the target compound induces strong electron-withdrawing effects, making the thiazole ring more electrophilic compared to analogues with benzoyl or phenyl groups (e.g., 861211-31-6) . This property is critical in nucleophilic substitution reactions.
- Heterocycle Core : Replacing thiazole with thiadiazole (as in 338775-59-0) increases ring strain and nitrogen content, altering hydrogen-bonding capacity and metabolic stability .
- Halogen vs. Alkyl Substituents : The bromothiophene substituent in 865659-23-0 provides a reactive site for cross-coupling reactions, unlike the trifluoroacetyl group, which is less prone to such transformations .
Computational and Experimental Findings
- DFT Studies : For Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide, DFT calculations revealed a planar geometry with delocalized electron density across the benzothiazole ring, suggesting superior charge transport properties compared to the target compound .
- Synthetic Utility: Analogues like 865659-23-0 are used as intermediates in organocatalysis, leveraging their sulfur atoms for thiourea-like hydrogen bonding . In contrast, the target compound’s trifluoroacetyl group is exploited in fluorinated drug design .
- Crystallography : X-ray diffraction studies on related thiadiazole derivatives (e.g., 338775-59-0) confirm the (E)-configuration’s stability, a feature shared with the target compound .
Biological Activity
(E)-N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄F₃N₃S
- Molecular Weight : 305.34 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoroacetyl group enhances its lipophilicity and potential binding affinity to target sites. This can lead to modulation of biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammatory responses.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest a promising potential for developing new antimicrobial agents based on this compound.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies using human cancer cells (e.g., HeLa and MCF-7), it was observed that:
- Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations.
These findings highlight the potential of this compound as a candidate for further anticancer drug development.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against multi-drug resistant strains.
Case Study 2: Cancer Cell Line Studies
In another investigation presented at a pharmacology conference, researchers reported that treatment with this compound resulted in a notable decrease in tumor size in xenograft models. The study concluded that the compound's mechanism involves targeting specific signaling pathways related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
